methyl (3R)-3-amino-3-pyridin-3-ylpropanoate;hydrochloride
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Overview
Description
Methyl (3R)-3-amino-3-pyridin-3-ylpropanoate;hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a pyridine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-amino-3-pyridin-3-ylpropanoate;hydrochloride typically involves the esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol under acidic conditions to form the ester . Another method involves the use of acid chlorides, which react with methanol in the presence of a base to yield the ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-amino-3-pyridin-3-ylpropanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, amides, and sulfonamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl (3R)-3-amino-3-pyridin-3-ylpropanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of methyl (3R)-3-amino-3-pyridin-3-ylpropanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: These compounds share a similar pyridine ring structure and are used in similar applications.
Pyrrolidine derivatives: These compounds have a similar nitrogen-containing ring and are used in drug discovery and development.
Uniqueness
Methyl (3R)-3-amino-3-pyridin-3-ylpropanoate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
1311254-89-3 |
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Molecular Formula |
C9H13ClN2O2 |
Molecular Weight |
216.66 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-pyridin-3-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-13-9(12)5-8(10)7-3-2-4-11-6-7;/h2-4,6,8H,5,10H2,1H3;1H/t8-;/m1./s1 |
InChI Key |
VSDBARJMTPLKNY-DDWIOCJRSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C1=CN=CC=C1)N.Cl |
Canonical SMILES |
COC(=O)CC(C1=CN=CC=C1)N.Cl |
Origin of Product |
United States |
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